molecular formula C6H5BO2-2 B1261982 Phenylboronate

Phenylboronate

Cat. No. B1261982
M. Wt: 119.92 g/mol
InChI Key: NXASHHRJFCWCRR-UHFFFAOYSA-N
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Patent
US05520883

Procedure details

A solution of 100 mg/dL of glucose his phenylboronate and dry methylene chloride was prepared and applied to CLINISTIX® glucose test strip pad. No color development was observed. The pads were then wetted with water and in 2 or 3 minutes color development was observed. Glucose his butylboronate was similarly applied to CLINISTIX® strips. Again no color was observed upon application. After wetting with water strong color development was observed in 10 to 15 seconds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
butylboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[O:4]=[CH:5][C@@H:6]([C@H:8]([C@@H:10]([C@@H:12]([CH2:14][OH:15])[OH:13])[OH:11])[OH:9])[OH:7].[CH2:16]([B:20]([O-:22])[O-:21])[CH2:17][CH2:18][CH3:19]>O>[O:4]=[CH:5][C@@H:6]([C@H:8]([C@@H:10]([C@@H:12]([CH2:14][OH:15])[OH:13])[OH:11])[OH:9])[OH:7].[C:16]1([B:20]([O-:22])[O-:21])[CH:6]=[CH:5][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Four
Name
butylboronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)B([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) s
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Type
product
Smiles
C1(=CC=CC=C1)B([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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